Diethyl chlorophosphate

Description

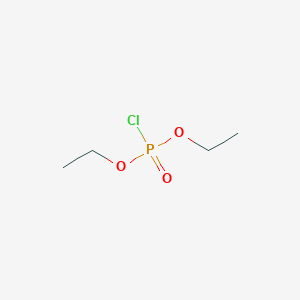

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTLXDJOAJDFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO3P | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052556 | |

| Record name | Diethyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl chlorophosphate is a clear liquid. This material is used as an intermediate in organic synthesis. (EPA, 1998), Water-white liquid; [Hawley] Clear slightly brown liquid; [MSDSonline] | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl chlorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140 °F at 2 mmHg (EPA, 1998), 60 °C @ 2 mm Hg | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohols | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1915 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1915 @ 25 °C | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.94 | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

95% minimum purity grade | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

814-49-3 | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl chlorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl chlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1NZC04LRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL CHLOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethyl Chlorophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chlorophosphate (DECP) is a versatile organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)Cl. It is a colorless liquid with a characteristic fruity odor, though it is highly toxic and corrosive.[1] DECP serves as a crucial reagent in organic synthesis, primarily for the phosphorylation of alcohols to form the corresponding diethyl phosphate (B84403) esters.[1] Its reactivity also makes it a valuable intermediate in the production of various agrochemicals, pharmaceuticals, and flame retardants. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its safe handling, application in synthesis, and analytical characterization.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | Diethyl phosphorochloridate | [2] |

| Synonyms | Diethyl phosphoryl chloride, Diethoxyphosphoryl chloride | [3] |

| CAS Number | 814-49-3 | [3][4][5] |

| Molecular Formula | C₄H₁₀ClO₃P | [1][3][5] |

| Molecular Weight | 172.55 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Odor | Fruity | [1] |

Quantitative Physical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 60 °C | at 2 mmHg | [1][7] |

| 81 °C | at 6 mmHg | [3] | |

| 95-96 °C | [8] | ||

| Density | 1.194 g/mL | at 25 °C | [6][7][8] |

| 1.1915 g/cm³ | at 25 °C (77 °F) | [1][4] | |

| Refractive Index (n20/D) | 1.416 | [6][7][8] | |

| 1.4153 | at 25 °C | [4] | |

| Vapor Pressure | 0.1 mmHg | at 25 °C | [7][8] |

| Vapor Density | 5.94 (vs air) | [4][7][8] | |

| Solubility | Soluble in alcohol and chloroform. Slightly soluble in water. | [7][8] |

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the reaction of phosphorus oxychloride with ethanol (B145695) in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis from Phosphorus Oxychloride and Ethanol

This method provides a high yield of this compound. The reaction proceeds as follows:

POCl₃ + 2 C₂H₅OH + 2 Et₃N → (C₂H₅O)₂P(O)Cl + 2 Et₃N·HCl

A detailed experimental protocol is provided below.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Absolute ethanol (C₂H₅OH)

-

Triethylamine (B128534) (Et₃N)

-

tert-Butyl methyl ether (TBME)

-

Diethyl ether

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Argon inlet

-

Syringe

-

Cooling bath (ice-salt or dry ice/acetone)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, introduce triethylamine (21.3 g, 210 mmol) and tert-butyl methyl ether (75 mL).

-

Addition of Ethanol: Add absolute ethanol (9.67 g, 210 mmol) to the flask.

-

Cooling: Cool the reaction mixture to below -5 °C using a suitable cooling bath.

-

Addition of Phosphorus Oxychloride: Add phosphorus oxychloride (15.3 g, 100 mmol) dropwise via a syringe over 10 minutes, ensuring the temperature is maintained below -5 °C.

-

Reaction: After the addition is complete, remove the cooling bath and stir the resulting white suspension vigorously for 5 hours at 20 °C.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Rinse the solid precipitate with diethyl ether (3 x 100 mL).

-

Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator.

-

-

Purification: Distill the crude product under reduced pressure to obtain pure this compound. The expected yield is approximately 89%.[7]

Reactivity and Chemical Hazards

This compound is a reactive compound, a property that underlies its utility in synthesis but also contributes to its hazardous nature.

-

Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and water. The reaction with alcohols is the basis for its primary application in forming phosphate esters.

-

Hydrolysis: It is sensitive to moisture and will hydrolyze to form diethyl phosphate and hydrochloric acid.[9]

-

Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosphorus oxides.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[10]

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for P=O and P-O-C bonds.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of this compound. Due to its reactive nature, care must be taken during sample preparation and analysis. For the analysis of its metabolite, diethyl phosphate (DEP), a derivatization step is often required to increase volatility for GC-MS analysis.

This protocol is for the analysis of the metabolite, diethyl phosphate, but the principles can be adapted for the analysis of this compound with appropriate modifications.

Principle: Diethyl phosphate is derivatized with pentafluorobenzyl bromide (PFBBr) to form a more volatile and less polar ester, which is then analyzed by GC-MS.

Materials:

-

Diethyl phosphate (DEP) standard

-

Pentafluorobenzyl bromide (PFBBr)

-

Potassium carbonate (K₂CO₃)

-

Acetone, Acetonitrile, Dichloromethane, Hexane (GC grade)

-

Internal standard (e.g., deuterated DEP)

Equipment:

-

GC-MS system

-

Vortex mixer

-

Centrifuge

-

Heating block

-

Sample vials

Procedure:

-

Sample Preparation: A urine sample is typically used for biomonitoring. The sample is centrifuged to remove particulates.

-

Derivatization:

-

An aliquot of the sample is mixed with a saturated solution of K₂CO₃ in acetone.

-

PFBBr solution is added, and the mixture is heated (e.g., 60°C for 1 hour) to facilitate the derivatization reaction.

-

-

Extraction: The derivatized analyte is extracted from the aqueous phase using an organic solvent like hexane.

-

GC-MS Analysis: The organic extract is injected into the GC-MS system. The instrument is operated in a suitable mode (e.g., Negative Ion Chemical Ionization) for high sensitivity.

Biological Activity and Toxicity

This compound is a potent cholinesterase inhibitor.[1] This is the primary mechanism of its high toxicity. Inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of the nervous system.

Cholinesterase Inhibition Assay

The inhibitory effect of this compound on cholinesterase activity can be quantified using the Ellman's assay. This colorimetric method is widely used for screening cholinesterase inhibitors.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (as the inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM DTNB solution in the phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water (prepare fresh).

-

Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).

-

-

Assay in 96-well plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Toxicology Data

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 11 mg/kg | |

| LD₅₀ | Rabbit | Dermal | 8 µL/kg |

Safe Handling and Storage

Due to its high toxicity and reactivity, this compound must be handled with extreme caution in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For operations with a potential for significant exposure, a respirator with an appropriate cartridge should be used.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed and protected from moisture.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials. Ensure adequate ventilation.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable but hazardous chemical reagent. A thorough understanding of its physical and chemical properties, reactivity, and safe handling procedures is paramount for its use in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis, analysis, and biological evaluation of this important organophosphorus compound. Researchers, scientists, and drug development professionals should always consult the most up-to-date safety information and exercise extreme caution when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

Diethyl Chlorophosphate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of diethyl chlorophosphate (CAS No: 814-49-3), a versatile organophosphorus reagent critical to synthetic chemistry and drug development. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a phosphorylating agent. A detailed experimental protocol for the phosphorylation of alcohols is provided, alongside essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery.

Core Chemical Identity and Properties

This compound, also known as diethyl phosphorochloridate, is an organophosphorus compound widely utilized as a reagent in organic synthesis.[1] Its primary function is to introduce a diethyl phosphate (B84403) group onto various nucleophiles, most commonly alcohols, to form the corresponding phosphate esters.[1]

Molecular Structure:

The molecule adopts a tetrahedral geometry around the central phosphorus atom.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 814-49-3 | [2][3][6] |

| Molecular Weight | 172.55 g/mol | [3][4][7] |

| Appearance | Colorless to faint yellow clear liquid | [2][3] |

| Density | 1.194 g/mL at 25 °C | [1][4] |

| Boiling Point | 60 °C at 2 mmHg | [1][4] |

| 81 °C at 6 mmHg | [2] | |

| Refractive Index (n20/D) | 1.416 | [4] |

| Vapor Pressure | 0.1 mmHg at 25 °C | [4] |

| Vapor Density | 5.94 (vs. air) | [4] |

Synthesis and Mechanism of Action

Synthesis

The primary industrial synthesis of this compound is the Atherton-Todd reaction.[3][4] This reaction involves the chlorination of a dialkyl phosphite, such as diethyl phosphite, using carbon tetrachloride in the presence of a base.[3][4] The base, typically a tertiary amine, facilitates the reaction.[4]

An alternative method involves the reaction of phosphoryl chloride (POCl₃) with ethanol (B145695) in the presence of a base like triethylamine.[3]

Figure 1: Simplified workflow of the Atherton-Todd synthesis of this compound.

Mechanism of Action: Cholinesterase Inhibition

This compound is a potent cholinesterase inhibitor.[1][2][3] This toxicological property stems from its ability to phosphorylate the serine hydroxyl group at the active site of the acetylcholinesterase (AChE) enzyme. This irreversible binding inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of the nervous system.[8][9] Due to this high toxicity, particularly via dermal absorption and inhalation, stringent safety precautions are mandatory when handling this compound.[2][7]

Applications in Research and Development

The electrophilic nature of the phosphorus atom makes this compound an excellent reagent for phosphorylation.[1]

-

Pharmaceutical Development: It is used to introduce phosphonate (B1237965) groups into molecules, a common strategy in drug design to improve solubility, cell permeability, or to mimic natural phosphates.[2]

-

Pesticide Production: It serves as a key intermediate in the synthesis of various organophosphate insecticides and herbicides.[2]

-

Organic Synthesis: A primary application is the conversion of alcohols and phenols into their corresponding diethyl phosphate esters.[1] It is also used to convert ketones into enol phosphates, which are versatile intermediates for forming C-C bonds or for reduction to alkenes.[3]

Experimental Protocol: Phosphorylation of an Alcohol

This section provides a detailed, representative protocol for the phosphorylation of a primary alcohol (geraniol) using this compound, adapted from a procedure published in Organic Syntheses.[6]

Reaction: (C₂H₅O)₂P(O)Cl + Geraniol (B1671447) → Geranyl Diethyl Phosphate + Pyridinium Hydrochloride

Materials & Equipment:

-

Geraniol (1.0 equiv)

-

Pyridine (B92270) (2.5 equiv), anhydrous

-

Diethyl ether (anhydrous)

-

This compound (1.5 equiv)

-

500-mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Rubber septum and argon inlet (or other inert gas setup)

-

Syringes

-

Dry ice/acetone bath (-30 °C)

-

1 M Sodium Hydroxide (NaOH), ice-cold

-

Separatory funnel

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Rotary evaporator

Procedure:

-

Setup: An argon-purged 500-mL round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Addition of Reagents: To the flask, add geraniol (80.0 mmol, 1.0 equiv), anhydrous pyridine (200 mmol, 2.5 equiv), and anhydrous diethyl ether (60 mL) via syringe.[6]

-

Cooling: The resulting clear solution is cooled to -30 °C in a dry ice/acetone bath with vigorous stirring.[6]

-

Addition of Phosphorylating Agent: this compound (120 mmol, 1.5 equiv) is added dropwise via syringe over 10 minutes, maintaining the low temperature.[6]

-

Reaction: Upon completion of the addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature (23 °C). A significant amount of white precipitate (pyridinium hydrochloride) will form as the reaction proceeds. The mixture is stirred for 6.5 hours.[6]

-

Quenching: The reaction is quenched by the rapid addition of 150 mL of ice-cold 1 M NaOH solution.[6]

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (150 mL each).

-

Washing & Drying: The combined organic layers are washed with saturated aqueous copper (II) sulfate solution (3 x 150 mL) to remove residual pyridine, followed by a wash with brine (150 mL). The organic layer is then dried over anhydrous MgSO₄.

-

Isolation: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude geranyl diethyl phosphate.[6] Further purification can be achieved via column chromatography if necessary.

Figure 2: Experimental workflow for the phosphorylation of geraniol.

Safety and Handling

This compound is classified as highly toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[7]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[7][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. It is moisture-sensitive and contact with water liberates toxic gas.[7][10] Handle under an inert gas like argon or nitrogen.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and moisture.[7][11]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 glasses of water. Seek immediate medical attention.[11]

-

References

- 1. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - general description and application - Georganics [georganics.sk]

- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of Diethyl Chlorophosphate via the Atherton–Todd Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diethyl chlorophosphate from diethyl phosphite (B83602) utilizing the Atherton–Todd reaction. This guide includes a detailed experimental protocol, a summary of quantitative data, and a mechanistic diagram to facilitate a thorough understanding of the process for research and development applications.

Introduction

The Atherton–Todd reaction is a well-established method for the conversion of dialkyl phosphites into dialkyl chlorophosphates. This reaction typically involves the treatment of a dialkyl phosphite with carbon tetrachloride in the presence of a base, most commonly a tertiary amine such as triethylamine (B128534). The resulting this compound is a valuable reagent in organic synthesis, widely used for the phosphorylation of alcohols, amines, and other nucleophiles. Its utility is significant in the development of various pharmaceuticals and other biologically active molecules.

Reaction Mechanism and Stoichiometry

The reaction proceeds through the in-situ formation of a phosphonium (B103445) intermediate, which is subsequently chlorinated. The overall balanced chemical equation for the synthesis of this compound via the Atherton–Todd reaction is as follows:

(C₂H₅O)₂P(O)H + CCl₄ + 2(C₂H₅)₃N → (C₂H₅O)₂P(O)Cl + CHCl₃ + (C₂H₅)₃N·HCl

A proposed mechanism involves the deprotonation of diethyl phosphite by triethylamine, followed by reaction with carbon tetrachloride to generate the desired this compound, chloroform, and triethylamine hydrochloride as a byproduct.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Phosphite | 1.0 molar equivalent | [1] |

| Carbon Tetrachloride | 1.0-1.2 molar equivalents | [1] |

| Triethylamine | 2.0 molar equivalents | [1] |

| Product | ||

| This compound | ||

| Typical Yield | 80-90% | [2] |

| Boiling Point | 92 °C @ 17 mmHg | [2] |

| 60 °C @ 2 mmHg | [3] | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 1.37 (t, 6H), 4.16-4.30 (m, 4H) | [4] |

| ¹³C NMR (CDCl₃) | δ 15.6 (d), 65.7 (d) | [4] |

| ³¹P NMR (CDCl₃) | δ 4.5 | [4] |

Detailed Experimental Protocol

This protocol is based on established procedures for the Atherton–Todd reaction and provides a detailed method for the synthesis of this compound.

4.1 Materials and Equipment

-

Reagents:

-

Diethyl phosphite, (C₂H₅O)₂P(O)H

-

Carbon tetrachloride, CCl₄ (Caution: Toxic and carcinogenic)

-

Triethylamine, (C₂H₅)₃N

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Distillation apparatus

-

Vacuum pump

-

4.2 Reaction Setup and Procedure

-

Inert Atmosphere: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an inert gas inlet is thoroughly dried and purged with nitrogen or argon.

-

Reagent Charging: The flask is charged with diethyl phosphite (e.g., 0.5 mol) and carbon tetrachloride (e.g., 0.6 mol).

-

Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath.

-

Addition of Base: Triethylamine (e.g., 1.0 mol) is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The precipitate is washed with a small amount of dry diethyl ether.

-

The filtrate is concentrated under reduced pressure to remove the excess solvent and chloroform.

-

-

Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at approximately 92 °C at 17 mmHg is collected.[2]

Visualizations

5.1 Atherton-Todd Reaction Mechanism

Caption: Proposed mechanism of the Atherton–Todd reaction.

5.2 Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Carbon tetrachloride is a known carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

-

This compound is corrosive and a cholinesterase inhibitor. It is highly toxic through dermal absorption. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

-

The reaction can be exothermic, especially during the addition of triethylamine. Proper temperature control is crucial.

Conclusion

The Atherton–Todd reaction provides an effective and high-yielding route to this compound, a key intermediate in organophosphorus chemistry. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this important compound for a variety of applications in drug development and scientific research.

References

- 1. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the Reactivity of Diethyl Chlorophosphate with Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl chlorophosphate (DECP) is a highly reactive organophosphorus compound widely utilized in organic synthesis and medicinal chemistry. Its electrophilic nature makes it an efficient phosphorylating agent for a variety of nucleophiles, most notably alcohols and amines. This technical guide provides a comprehensive overview of the reactivity of DECP with these two important functional groups. It details the reaction mechanisms, presents quantitative data for various substrates, provides explicit experimental protocols, and explores the relevance of the resulting phosphate (B84403) esters and phosphoramidates in the context of drug discovery and cell signaling.

Introduction

This compound (CAS 814-49-3), also known as diethyl phosphorochloridate, is a key intermediate in the synthesis of a diverse range of organophosphorus compounds.[1] Its utility stems from the presence of a good leaving group (chloride) attached to an electrophilic phosphorus center, facilitating the introduction of a diethyl phosphate moiety onto nucleophilic substrates.[2] The resulting phosphate esters and phosphoramidates are of significant interest due to their presence in biologically active molecules and their applications as flame retardants, plasticizers, and agrochemicals.[3][4][5] In the pharmaceutical industry, DECP is a foundational building block for the synthesis of phosphonate-containing active pharmaceutical ingredients (APIs) with antiviral, antibacterial, and antitumor properties.

Reactivity with Alcohols

The reaction of this compound with alcohols leads to the formation of stable diethyl phosphate esters. This transformation is a cornerstone of organophosphorus chemistry and is widely employed in the synthesis of biologically relevant molecules, including intermediates for drug candidates.[5]

General Reaction and Mechanism

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of DECP, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

The general reaction can be depicted as follows:

(C₂H₅O)₂P(O)Cl + R-OH + Base → (C₂H₅O)₂P(O)OR + Base·HCl[2]

dot graph "Reaction_of_DECP_with_Alcohols" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

} caption { label = "Figure 1: General workflow for the phosphorylation of alcohols with DECP."; fontsize = 10; fontname = "Arial"; }

Quantitative Data on Reactivity with Alcohols

The yield of the phosphorylation reaction is dependent on the structure of the alcohol, the reaction conditions, and the base used. Below is a summary of representative yields for the reaction of DECP with various alcohols.

| Alcohol | Base | Solvent | Yield (%) | Reference |

| Geraniol | Pyridine | Diethyl ether | ~90 (crude) | [6] |

| Hydroquinone | Not Specified | Not Specified | Predominantly mono-phosphorylated | [5] |

| Nucleosides (via alkoxide) | Not Specified | Not Specified | Almost quantitative | [5] |

Experimental Protocol: Synthesis of Geranyl Diethyl Phosphate

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

Geraniol (1.0 equiv)

-

Pyridine (2.5 equiv)

-

Diethyl ether (anhydrous)

-

This compound (1.5 equiv)

-

1 M NaOH (ice-cold)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, argon-purged round-bottomed flask equipped with a magnetic stir bar, add geraniol, pyridine, and diethyl ether.

-

Cool the clear solution to -30 °C in a dry ice/acetone bath.

-

While stirring vigorously, add this compound dropwise via syringe over 10 minutes.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. A white precipitate will form.

-

Stir the reaction for 6.5 hours at room temperature.

-

Quench the reaction by adding ice-cold 1 M NaOH.

-

The product, geranyl diethyl phosphate, can be isolated and purified using standard extraction and chromatography techniques. The reaction can be monitored by TLC.[6]

Reactivity with Amines

This compound readily reacts with primary and secondary amines to form the corresponding phosphoramidates. These compounds are of particular interest in medicinal chemistry as they can act as prodrugs or possess inherent biological activity.[3]

General Reaction and Mechanism

Similar to the reaction with alcohols, the reaction with amines proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the amine attacks the phosphorus center of DECP, leading to the formation of a P-N bond and the elimination of hydrogen chloride. A base is typically required to scavenge the HCl produced.

The general reaction is as follows:

(C₂H₅O)₂P(O)Cl + R₂NH + Base → (C₂H₅O)₂P(O)NR₂ + Base·HCl[2]

dot graph "Reaction_of_DECP_with_Amines" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

} caption { label = "Figure 2: General workflow for the formation of phosphoramidates from amines and DECP."; fontsize = 10; fontname = "Arial"; }

Quantitative Data on Reactivity with Amines

The reactivity of amines with DECP is influenced by their basicity and steric hindrance. The following table provides examples of yields for the formation of phosphoramidates.

| Amine | Product Type | Conditions | Yield (%) | Reference |

| Primary Amides (various) | Nitriles (via dehydration) | Toluene or solvent-free, heat | High | Not specified in search results |

| Aromatic and Aliphatic Amines | Isothiocyanates (with CS₂) | Not specified | Moderate | [7] |

| Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates | Phosphorylated derivatives | Toluene, reflux | Not specified | [8] |

Experimental Protocol: General Synthesis of Diethyl α-Amino-Benzylphosphonates

This protocol describes the synthesis of the amine precursor for subsequent phosphorylation.[8]

Materials:

-

Aldehyde (e.g., benzaldehyde, 0.10 mol)

-

Ammonium (B1175870) acetate (B1210297) (0.10 mol)

-

Ethanol (B145695) (150 mL)

-

Diethyl phosphite (B83602) (0.05 mol)

-

Water

-

Concentrated HCl

-

20% aqueous NaOH

Procedure:

-

In a round-bottomed flask, combine the aldehyde, ammonium acetate, and ethanol.

-

Add diethyl phosphite to the mixture.

-

Stir the mixture at 60 °C under reflux for 60 hours.

-

After completion, remove the ethanol in vacuo.

-

Add dichloromethane and water to the residue.

-

Adjust the pH to 1 with concentrated HCl and extract with dichloromethane.

-

Alkalize the aqueous phase to pH 11 with 20% aqueous NaOH.

-

Extract the aqueous phase with dichloromethane.

-

Dry the combined organic phases over Na₂SO₄ and concentrate to afford the product.

Applications in Drug Development and Signaling Pathways

The phosphate esters and phosphoramidates synthesized from DECP have significant applications in drug discovery and the study of biological signaling pathways.

Phosphate Esters as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in diseases such as cancer.[9] Phosphate esters can act as mimics of the phosphate group of ATP, thereby competitively inhibiting the kinase's activity.[10] The synthesis of libraries of phosphate esters using DECP allows for the screening of potent and selective kinase inhibitors.

dot graph "Kinase_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontcolor="#202124"]; edge [arrowhead=vee];

} caption { label = "Figure 3: Inhibition of the EGFR signaling pathway by a competitive phosphate ester inhibitor."; fontsize = 10; fontname = "Arial"; }

As an example, the epidermal growth factor receptor (EGFR) signaling pathway is a common target in cancer therapy.[9] Small molecule inhibitors that compete with ATP for binding to the EGFR kinase domain can block downstream signaling that leads to cell proliferation and angiogenesis.[9] Diethyl phosphate esters can be designed to act as such inhibitors.

Phosphoramidates as Prodrugs

Phosphoramidates are often employed as prodrugs to improve the bioavailability of phosphonate-containing drugs. The phosphoramidate (B1195095) linkage can mask the charged phosphonate (B1237965) group, allowing for better cell membrane permeability. Once inside the cell, the phosphoramidate is cleaved by cellular enzymes to release the active drug. This strategy is particularly prevalent in the development of antiviral nucleoside phosphonate analogues.

dot graph "Prodrug_Activation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} caption { label = "Figure 4: General workflow of phosphoramidate prodrug activation."; fontsize = 10; fontname = "Arial"; }

Safety and Handling

This compound is a highly toxic and corrosive compound.[11] It is a cholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin.[11] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of exposure, immediate medical attention is necessary.[11]

Conclusion

This compound is a versatile and powerful reagent for the phosphorylation of alcohols and amines. The resulting phosphate esters and phosphoramidates have found widespread applications in materials science, agrochemicals, and, most notably, in the development of new therapeutic agents. A thorough understanding of its reactivity, coupled with safe handling practices, enables researchers to harness the full potential of this important synthetic tool. This guide has provided a detailed overview of the core reactivity of DECP, supported by quantitative data, experimental protocols, and insights into its application in drug discovery, aiming to be a valuable resource for professionals in the field.

References

- 1. Practical Synthesis of a p38 MAP Kinase Inhibitor [ouci.dntb.gov.ua]

- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 3. This compound - general description and application - Georganics [georganics.sk]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid. 1. Diethyl p-nitrophenyl phosphate (E 600) and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Diethyl Chlorophosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl chlorophosphate in various organic solvents. This compound is a crucial intermediate in organic synthesis, particularly in the preparation of organophosphorus compounds, including pesticides and pharmaceuticals.[1][2] A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and the development of safe handling protocols. While quantitative solubility data remains elusive in publicly available literature, this guide consolidates the existing qualitative information and presents a generalized experimental protocol for its determination. This document is intended to serve as a foundational resource for researchers, enabling them to establish precise solubility parameters for their specific applications.

Introduction

This compound ((C₂H₅O)₂P(O)Cl), also known as diethyl phosphorochloridate, is a colorless to light yellow liquid that serves as a versatile reagent in organic chemistry.[2][3][4] Its primary application lies in the phosphorylation of alcohols, amines, and other nucleophiles, making it an essential building block in the synthesis of a wide array of compounds. The efficiency and success of synthetic procedures involving this compound are intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection is critical for ensuring homogeneous reaction conditions, facilitating mass transfer, and simplifying downstream processing. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a framework for its experimental determination.

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Reported Solubility | Citation(s) |

| Alcohols | General | Soluble | [3][4][5][6] |

| Halogenated Hydrocarbons | Chloroform | Soluble / Sparingly Soluble | [3][4][6][7] |

| Aromatic Hydrocarbons | Benzene | Soluble | |

| Aqueous | Water | Slightly Soluble / Soluble / May Decompose | [3][4][7][8] |

Note: The conflicting reports on water solubility highlight the compound's reactivity and potential for hydrolysis, which should be a critical consideration in any experimental design.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals and standard laboratory practices for handling hazardous substances.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas-tight syringes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a respirator with an appropriate cartridge.

3.2. Safety Precautions

Warning: this compound is highly toxic and corrosive. It is a suspected cholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a certified chemical fume hood. Appropriate PPE is mandatory.

3.3. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound.

-

To ensure complete separation of any suspended micro-droplets, centrifuge the vials at a controlled temperature.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe.

-

Immediately dilute the aliquot with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While the precise quantitative solubility of this compound in various organic solvents is not well-documented in existing literature, this guide provides a consolidated view of the available qualitative data. The provided experimental protocol offers a robust framework for researchers to determine these critical parameters in a safe and controlled manner. Accurate solubility data is indispensable for the effective and safe utilization of this important synthetic reagent in research, development, and manufacturing. It is recommended that solubility determinations be conducted for each specific solvent and temperature relevant to the intended application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - general description and application - Georganics [georganics.sk]

- 3. This compound | 814-49-3 [chemicalbook.com]

- 4. This compound CAS#: 814-49-3 [m.chemicalbook.com]

- 5. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 814-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 95% | Fisher Scientific [fishersci.ca]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Diethyl Chlorophosphate: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl chlorophosphate, a versatile organophosphorus reagent, is a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed physicochemical and toxicological properties, and established experimental protocols for its synthesis and application as a phosphorylating agent. Special emphasis is placed on its role in the synthesis of bioactive molecules and its intrinsic activity as a cholinesterase inhibitor, the downstream effects of which are visually represented.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A comprehensive list is provided in Table 1 to facilitate its identification.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name |

| IUPAC Name | Diethyl phosphorochloridate |

| CAS Number | 814-49-3 |

| Molecular Formula | C₄H₁₀ClO₃P |

| Common Synonyms | Diethyl phosphorochloridate, Diethyl phosphoryl chloride, Diethoxyphosphoryl chloride, O,O-Diethyl chlorophosphate |

| Other Names | Chlorodiethoxyphosphine oxide, Chlorodiethylphosphate, Diethyl chlorophosphonate, Diethyl phosphorochloride, Phosphorochloridic acid, diethyl ester |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in Table 2, providing essential data for its handling and characterization.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 172.55 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Odor | Fruity | [4] |

| Boiling Point | 60 °C at 2 mmHg; 81 °C at 6 mmHg | [2][5] |

| Density | 1.194 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.416 | [2] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.37 (t, J=6.0 Hz, 6H), 4.16-4.30 (m, 4H) | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 15.6 (d, J=7.5 Hz), 65.7 (d, J=6.8 Hz) | [5] |

| ³¹P NMR (CDCl₃, 121 MHz) | δ 4.5 | [5] |

Toxicological Data

This compound is a highly toxic compound and a potent cholinesterase inhibitor. Appropriate safety precautions are imperative when handling this reagent. Key toxicological data are summarized in Table 3.

Table 3: Toxicological Properties of this compound

| Toxicity Metric | Value | Species/Route | Reference |

| LD₅₀ | 11 mg/kg | Rat, oral | [6][7] |

| LD₅₀ | 100 mg/kg | Mouse, oral | [6] |

| LD₅₀ | 8 µL/kg | Rabbit, dermal | [6][7] |

| Draize test | 500 mg/24H Mild | Rabbit, skin | [6] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of phosphorus oxychloride with ethanol (B145695) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.[5]

Materials:

-

Phosphorus oxychloride (15.3 g, 100 mmol)

-

Ethanol (9.67 g, 210 mmol)

-

Triethylamine (21.3 g, 210 mmol)

-

tert-Butyl methyl ether (75 mL)

-

Diethyl ether

Procedure:

-

In a dry, four-necked 250 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and an argon inlet, combine triethylamine and tert-butyl methyl ether at 20 °C.

-

Add ethanol to the mixture.

-

Cool the reaction mixture to below -5 °C using a cooling bath.

-

Add phosphorus oxychloride dropwise via a syringe over 10 minutes, maintaining the temperature below -5 °C.

-

After the addition is complete, remove the cooling bath and stir the resulting white suspension vigorously for 5 hours at 20 °C.

-

Filter the mixture and rinse the solid with diethyl ether (3 x 100 mL).

-

Remove the solvents from the filtrate under vacuum.

-

Distill the crude product under reduced pressure to afford this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Phosphorylation of Alcohols

This compound is widely used for the phosphorylation of alcohols. A representative protocol for the synthesis of geranyl diethyl phosphate (B84403) is detailed below.[8]

Materials:

-

Geraniol (12.3 g, 80.0 mmol)

-

Pyridine (15.8 g, 200 mmol)

-

Diethyl ether (60 mL)

-

This compound (20.7 g, 120 mmol)

-

1 M Sodium hydroxide (B78521) solution

-

Hexanes

-

Brine

-

Magnesium sulfate

Procedure:

-

To an argon-purged 500-mL round-bottom flask, add geraniol, pyridine, and diethyl ether.

-

Cool the solution to -30 °C in a dry ice/acetone bath.

-

While stirring vigorously, add this compound dropwise over 10 minutes.

-

Remove the cooling bath and allow the reaction to warm to 23 °C and stir for 6.5 hours.

-

Quench the reaction by adding ice-cold 1 M NaOH solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a 1:1 mixture of diethyl ether and hexanes.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate by rotary evaporation to yield the crude product.

The experimental workflow for the phosphorylation of an alcohol using this compound is depicted below.

Applications in Drug Development and Biological Activity

This compound is a key reagent in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals.[3][7] Its utility stems from its ability to introduce a diethyl phosphate group onto a range of nucleophiles.

Furthermore, this compound itself is a potent inhibitor of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[8][9] Inhibition of acetylcholinesterase (AChE) leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is central to the action of many organophosphate pesticides and nerve agents. The downstream signaling cascade resulting from AChE inhibition is illustrated in the following diagram.

Conclusion

This compound is an indispensable reagent in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with a thorough understanding of its properties and handling requirements, enables its effective use in the development of novel and complex molecules. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

References

- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. rjpn.org [rjpn.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound - general description and application - Georganics [georganics.sk]

- 9. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical context of Diethyl chlorophosphate discovery and research

An In-depth Technical Guide to the Historical Context of Diethyl Chlorophosphate Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and subsequent research of this compound (DECP). It details the early synthesis methods, key experimental findings, and the elucidation of its mechanism of action.

Historical Context and Discovery

The discovery of this compound is situated within the broader history of organophosphorus chemistry, which began in the early 19th century. Early work by chemists like Jean Pierre Boudet, who in the early 1800s generated traces of "phosphoric ether," and Franz Anton Voegeli, who first synthesized triethyl phosphate (B84403) in 1848, laid the groundwork for the field. A pivotal moment came in 1854 with the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont and Wladimir P. Moshnin. TEPP was the first organophosphate identified as a cholinesterase inhibitor, a property that would come to define this class of compounds.

While the precise date and individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, its development followed the establishment of key synthetic reactions for creating similar organophosphate compounds. The availability of precursors like phosphorus oxychloride, first synthesized by Wurtz in 1847, was crucial. The development of reactions like the Atherton-Todd reaction provided a direct route to its synthesis. This compound emerged as a key intermediate in organic synthesis and as a subject of toxicological study due to its potent cholinesterase-inhibiting properties.

Early Synthesis and Experimental Protocols

Two primary methods for the synthesis of this compound were established in early research.

Reaction of Phosphoryl Chloride with Ethanol (B145695)

This method involves the reaction of phosphoryl chloride (POCl₃) with ethanol in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

A solution of triethylamine and ethanol in a suitable solvent (e.g., toluene (B28343) or tert-butyl methyl ether) is prepared in a reaction vessel equipped with a stirrer and cooled to a low temperature (e.g., -5°C to -10°C).

-

Phosphoryl chloride is added dropwise to the cooled solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

A high yield of this compound (around 89%) can be achieved with this method.

Atherton-Todd Reaction

The Atherton-Todd reaction provides an alternative route, involving the chlorination of diethyl phosphite (B83602) with carbon tetrachloride in the presence of a base.

Experimental Protocol:

-

Diethyl phosphite is dissolved in carbon tetrachloride.

-

A base, typically a primary or secondary amine, is added to the solution.

-

The reaction proceeds, often exothermically, to form this compound and the hydrochloride salt of the amine.

-

The amine hydrochloride is removed by filtration.

-

The excess carbon tetrachloride is removed by distillation.

-

The final product is purified by vacuum distillation.

Quantitative Data from Early Research

Early research on this compound focused on its physical properties and toxicity. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀ClO₃P | |

| Molecular Weight | 172.56 g/mol | |

| Boiling Point | 60 °C at 2 mmHg | |

| Appearance | Colorless to faint yellow liquid | |

| Odor | Fruity |

Table 2: Toxicological Data

| Test | Species | Value | Reference(s) |

| LD₅₀ (Oral) | Rat | 11 mg/kg | |

| LD₅₀ (Dermal) | Rabbit | 8 µL/kg |

Mechanism of Action: Cholinesterase Inhibition

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and the characteristic signs of organophosphate poisoning.

The mechanism involves the phosphorylation of a serine residue in the active site of the acetylcholinesterase enzyme. This forms a stable, covalent bond that renders the enzyme inactive.

Diagram: Acetylcholinesterase Inhibition Pathway

Caption: Inhibition of acetylcholinesterase by this compound.

Early Applications and Research Directions

Initial interest in this compound was largely for its utility in organic synthesis. It serves as an effective phosphorylating agent for a variety of functional groups, including alcohols, amines, and carboxylates. This reactivity has been exploited in the synthesis of enol phosphates, which are valuable intermediates for creating substituted alkenes. Its use as a nerve agent mimic has also made it a compound of interest in the development of detection methods and protective measures.

Diagram: Experimental Workflow for Enol Phosphate Synthesis

Caption: General workflow for the synthesis of enol phosphates using DECP.

Conclusion

The history of this compound is emblematic of the broader field of organophosphorus chemistry. From its roots in the fundamental synthesis of phosphate esters to its identification as a potent enzyme inhibitor, research on DECP has contributed significantly to our understanding of organic synthesis and toxicology. Its continued use in research underscores its importance as a versatile chemical tool.

A Technical Guide to the Synthesis of Diethyl Chlorophosphate: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract